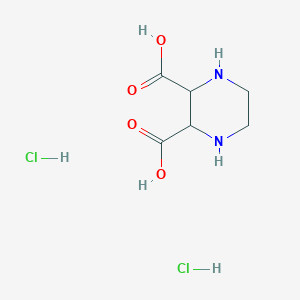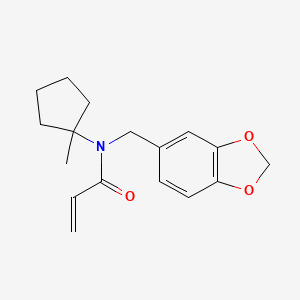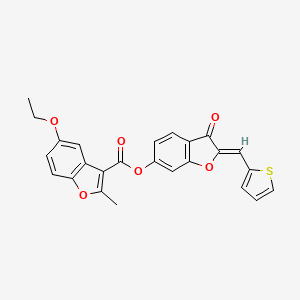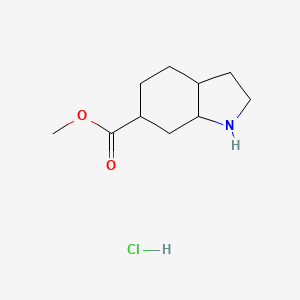
piperazine-2,3-dicarboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
piperazine-2,3-dicarboxylic acid dihydrochloride is an organic compound with the molecular formula C6H10N2O4·2HCl It is a derivative of piperazine, a heterocyclic amine, and contains two carboxylic acid groups
作用機序
Target of Action
Piperazine-2,3-dicarboxylic acid;dihydrochloride is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms
Mode of Action
Piperazine compounds, in general, are known to mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Pharmacokinetics
Upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
Piperazine compounds, in general, are known to paralyze parasites, which allows the host body to easily remove or expel the invading organism .
Action Environment
It is known that the compound is a white crystal that is soluble in water and some organic solvents . It decomposes at 183-185°C, releasing CO2 .
準備方法
Synthetic Routes and Reaction Conditions
piperazine-2,3-dicarboxylic acid dihydrochloride can be synthesized through several methods. One common approach involves the oxidation of benzopyrazine using potassium permanganate. The reaction is typically carried out by mixing benzopyrazine with potassium permanganate and heating the mixture to 68-70°C for 2 hours. After the reaction, the mixture is allowed to stand overnight, and the upper clear liquid is separated. The lower layer is then stirred with water, heated to 80°C, and filtered. The filtrate and the upper clear liquid are concentrated using a thin-film evaporator, and the resulting solution is neutralized with hydrochloric acid to pH 2, precipitating the piperazine-2,3-dicarboxylic acid;dihydrochloride .
Industrial Production Methods
In industrial settings, the production of piperazine-2,3-dicarboxylic acid;dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a crystalline solid, which is then purified and packaged for use in various applications.
化学反応の分析
Types of Reactions
piperazine-2,3-dicarboxylic acid dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different carboxylic acid derivatives, while reduction can produce alcohols.
科学的研究の応用
piperazine-2,3-dicarboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
類似化合物との比較
Similar Compounds
Piperazine-2-carboxylic acid: Another derivative of piperazine with a single carboxylic acid group.
Piperazine-1,4-dicarboxylic acid: Contains carboxylic acid groups at different positions on the piperazine ring.
Uniqueness
piperazine-2,3-dicarboxylic acid dihydrochloride is unique due to the specific positioning of its carboxylic acid groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
piperazine-2,3-dicarboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4.2ClH/c9-5(10)3-4(6(11)12)8-2-1-7-3;;/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRHMZZFJSITRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C(N1)C(=O)O)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2908970.png)
![3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2908971.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2908974.png)



![1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione](/img/structure/B2908983.png)


![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2908987.png)



